molecular formula C19H21FN2O B4966686 2-(2-FLUOROPHENYL)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE

2-(2-FLUOROPHENYL)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4966686
M. Wt: 312.4 g/mol
InChI Key: UXXJBTAIMFOTJQ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-[4-(2-methylphenyl)piperazino]-1-ethanone is a complex organic compound characterized by the presence of fluorine and methyl-substituted phenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-[4-(2-methylphenyl)piperazino]-1-ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with 4-(2-methylphenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-[4-(2-methylphenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenyl)-1-[4-(2-methylphenyl)piperazino]-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-[4-(2-methylphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, potentially leading to significant biological effects. The piperazine ring may also play a role in modulating the compound’s activity by influencing its conformational flexibility.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroamphetamine
  • 2-Fluorobenzoic acid
  • 2-Fluorodeschloroketamine
  • 2-Fluoronitrobenzene

Uniqueness

2-(2-Fluorophenyl)-1-[4-(2-methylphenyl)piperazino]-1-ethanone is unique due to the combination of its fluorine and methyl-substituted phenyl groups, which confer distinct chemical and biological properties. The presence of the piperazine ring further differentiates it from other similar compounds, potentially enhancing its pharmacological profile.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-15-6-2-5-9-18(15)21-10-12-22(13-11-21)19(23)14-16-7-3-4-8-17(16)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXJBTAIMFOTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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